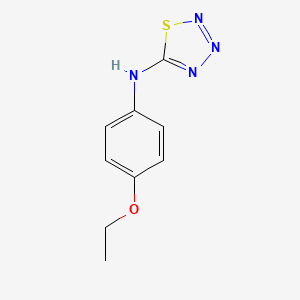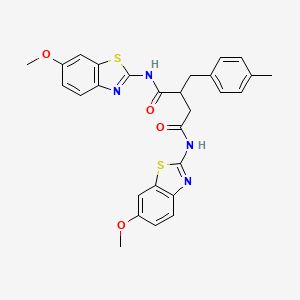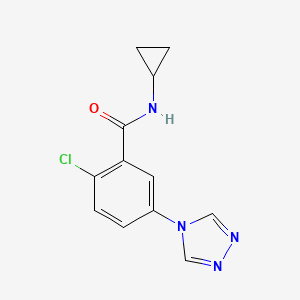![molecular formula C25H25FN2OS B11074093 [4-(2-Fluorophenyl)piperazin-1-yl]{2-[(4-methylbenzyl)oxy]phenyl}methanethione](/img/structure/B11074093.png)
[4-(2-Fluorophenyl)piperazin-1-yl]{2-[(4-methylbenzyl)oxy]phenyl}methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-FLUOROPHENYL)PIPERAZINO]{2-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-FLUOROPHENYL)PIPERAZINO]{2-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the fluorophenyl and methanethione groups. Common reagents used in these reactions include fluorobenzene, piperazine, and thiolating agents. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
[4-(2-FLUOROPHENYL)PIPERAZINO]{2-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions might be carried out at elevated temperatures, while reduction reactions could require low temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-FLUOROPHENYL)PIPERAZINO]{2-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these molecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, [4-(2-FLUOROPHENYL)PIPERAZINO]{2-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [4-(2-FLUOROPHENYL)PIPERAZINO]{2-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity, while the piperazine ring could facilitate its transport across biological membranes. The methanethione moiety might be involved in redox reactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves, used as a natural sweetener.
Uniqueness
Compared to these compounds, [4-(2-FLUOROPHENYL)PIPERAZINO]{2-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE is unique due to its combination of a fluorophenyl group and a methanethione moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H25FN2OS |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[2-[(4-methylphenyl)methoxy]phenyl]methanethione |
InChI |
InChI=1S/C25H25FN2OS/c1-19-10-12-20(13-11-19)18-29-24-9-5-2-6-21(24)25(30)28-16-14-27(15-17-28)23-8-4-3-7-22(23)26/h2-13H,14-18H2,1H3 |
InChI Key |
PEBVJHZXODRQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C(=S)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B11074014.png)
![{6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(piperidin-1-yl)methanone](/img/structure/B11074015.png)
![3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11074022.png)

![N-{2-[(2,4-dichlorophenyl)carbamoyl]phenyl}biphenyl-2-carboxamide](/img/structure/B11074044.png)
![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11074045.png)
![(2'-Oxo-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indol]-4-YL)methyl salicylate](/img/structure/B11074046.png)
![1'-methyl-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11074047.png)

![1-Allyl-3',5'-dimethyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11074068.png)
![6H,6'H-7,7'-biimidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B11074085.png)
![N-(4-methylphenyl)-2-[(5,6',6'-trimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl)oxy]acetamide](/img/structure/B11074089.png)

![(4-Chlorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11074100.png)
